molecular formula C17H10F2N4S B14943699 3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943699
M. Wt: 340.4 g/mol
InChI Key: ONGHACWDDZTSMC-RMKNXTFCSA-N
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Description

3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate substituted phenylhydrazines with carbon disulfide and hydrazine hydrate to form the triazolothiadiazole core. The subsequent introduction of fluorophenyl and ethenyl groups can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature, pressure, and choice of catalysts, play a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-Fluorophenyl)-6-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • **3-(3-Fluorophenyl)-6-[2-(4-bromophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and chemical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C17H10F2N4S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10F2N4S/c18-13-7-4-11(5-8-13)6-9-15-22-23-16(20-21-17(23)24-15)12-2-1-3-14(19)10-12/h1-10H/b9-6+

InChI Key

ONGHACWDDZTSMC-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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